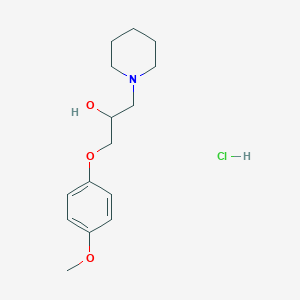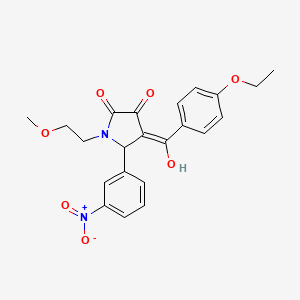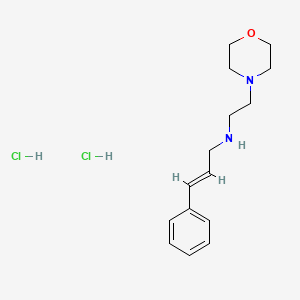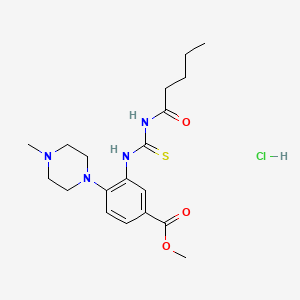
1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is mentioned in a US patent application as an inhibitor of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) . The compound is part of a new class of drugs that are being developed to treat tuberculosis, especially in cases where the disease has developed resistance to first-line anti-TB drugs .
Molecular Structure Analysis
The patent application provides a general formula for the compounds, including "1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide" . The specific structure would depend on the substituents at various positions in the molecule .Mecanismo De Acción
The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is designed to inhibit the enzyme Lipoamide Dehydrogenase (Lpd) in Mycobacterium tuberculosis . Lpd is involved in multiple metabolic functions and has a unique antioxidant function in Mtb . The inhibition of Lpd is expected to inhibit the growth or kill Mycobacterium tuberculosis .
Direcciones Futuras
The development of new drugs like “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is crucial in the fight against tuberculosis, especially in light of increasing drug resistance . More inhibitors against previously unexplored targets are urgently needed to sustain the TB drug pipeline and to shorten and diversify drug regimens .
Propiedades
IUPAC Name |
1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)18-7-5-11(6-8-18)15(20)17-12-3-4-14(21-2)13(16)9-12/h3-4,9,11H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIRCUVDLPSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[(5-methylpyrazin-2-yl)methylcarbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)



![N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide](/img/structure/B5427943.png)

![N-ethyl-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5427966.png)

![2-[3-(2-Amino-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetamide](/img/structure/B5427978.png)

![1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B5428000.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5428009.png)
